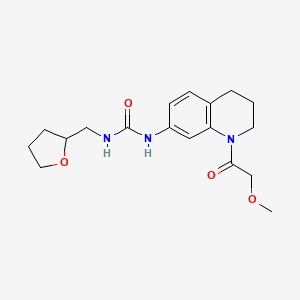
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H25N3O4 and its molecular weight is 347.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H20N2O3, with a molecular weight of approximately 280.34 g/mol. The structure includes a tetrahydroquinoline core, which is known for various biological activities, combined with methoxyacetyl and tetrahydrofuran moieties that enhance its pharmacological properties.
The biological effects of this compound are primarily mediated through interactions with specific molecular targets such as enzymes and receptors. The methoxyacetyl group increases binding affinity to these targets, which may include:
- Enzymes : Inhibition or modulation of enzyme activity.
- Receptors : Alteration of receptor function leading to changes in cellular signaling pathways.
- Ion Channels : Disruption of ion flow across membranes affecting cellular excitability.
These interactions can lead to various therapeutic effects including anti-inflammatory, antibacterial, and anticancer activities.
Anticancer Activity
Research indicates that compounds with a similar structural framework exhibit significant anticancer properties. For instance, studies have shown that tetrahydroquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. Specific mechanisms include:
- Cell Cycle Arrest : Compounds may induce G1 or G2/M phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
A study demonstrated that tetrahydroquinoline derivatives effectively inhibited the proliferation of various cancer cell lines, suggesting that this compound may possess similar properties .
Antibacterial Activity
Preliminary studies have indicated that the compound exhibits antibacterial properties against several pathogenic bacteria. The mechanism may involve:
- Disruption of Bacterial Cell Walls : Similar compounds have shown efficacy in compromising bacterial integrity.
- Inhibition of Biofilm Formation : This is crucial for preventing chronic infections.
Research Findings and Case Studies
Several studies have investigated the biological activities of related compounds:
特性
IUPAC Name |
1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-24-12-17(22)21-8-2-4-13-6-7-14(10-16(13)21)20-18(23)19-11-15-5-3-9-25-15/h6-7,10,15H,2-5,8-9,11-12H2,1H3,(H2,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYXYPXVZAJFGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3CCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














